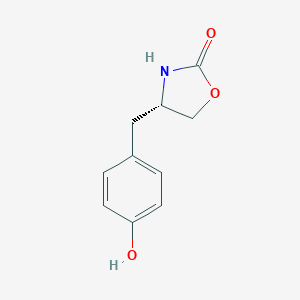

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone

Vue d'ensemble

Description

Métabolite 3-carboxyindazole de l'AB-PINACA: est un métabolite de cannabinoïde synthétique. Il s'agit d'un dérivé de l'AB-PINACA, un composé appartenant à la famille des indazoles. Ce métabolite est souvent utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse du métabolite 3-carboxyindazole de l'AB-PINACA implique l'hydrolyse de l'AB-PINACA. La réaction se produit généralement en milieu acide ou basique, conduisant à la formation du dérivé carboxyindazole .

Méthodes de production industrielle: Le processus implique des réactions d'hydrolyse à grande échelle sous des conditions contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau du cycle indazole.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution: Divers agents halogénants et nucléophiles sont employés dans les réactions de substitution.

Principaux produits

Dérivés hydroxylés: Formés par oxydation.

Dérivés indazoles réduits: Formés par réduction.

Dérivés indazoles substitués: Formés par réactions de substitution.

Applications de la recherche scientifique

Le métabolite 3-carboxyindazole de l'AB-PINACA est principalement utilisé dans la recherche médico-légale et toxicologique. Il sert d'étalon de référence pour l'identification et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques . De plus, il est utilisé dans des études portant sur le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques .

Mécanisme d'action

Le mécanisme d'action du métabolite 3-carboxyindazole de l'AB-PINACA implique son interaction avec les récepteurs cannabinoïdes, en particulier les récepteurs CB1 . Le composé présente une forte affinité et une activité agoniste complète à ces récepteurs, conduisant à divers effets pharmacologiques . Le métabolite est également connu pour produire des métabolites actifs de phase I qui conservent une activité significative aux récepteurs CB1 .

Applications De Recherche Scientifique

AB-PINACA 3-carboxyindazole metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Mécanisme D'action

The mechanism of action of AB-PINACA 3-carboxyindazole metabolite involves its interaction with cannabinoid receptors, particularly CB1 receptors . The compound exhibits high affinity and full agonist activity at these receptors, leading to various pharmacological effects . The metabolite is also known to produce active phase I metabolites that retain significant activity at CB1 receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Métabolite 3-carboxyindazole de la 5-fluoro AB-PINACA: Un analogue fluoré aux propriétés similaires.

ADB-PINACA: Un autre cannabinoïde synthétique avec une structure indazole similaire.

5F-ADB-PINACA: Un analogue fluoré de l'ADB-PINACA.

Unicité: : Le métabolite 3-carboxyindazole de l'AB-PINACA est unique en raison de son profil métabolique spécifique et de sa forte affinité pour les récepteurs CB1 . Sa capacité à produire des métabolites actifs qui conservent une activité pharmacologique significative le distingue des autres cannabinoïdes synthétiques .

Activité Biologique

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone, also known as (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione, is a chiral compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazolidine-2,5-dione class, characterized by a unique structure that includes a hydroxybenzyl group. This structure is significant as it suggests potential interactions with various biological targets, enhancing its pharmacological profile.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 3415-08-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds with active sites on target proteins, potentially modulating their activity. The oxazolidine ring contributes to the compound's stability and binding affinity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells and arrest the cell cycle at specific phases.

Case Study:

A study evaluated the cytotoxic effects of oxazolidinone derivatives against several human cancer cell lines (MGC-803, CNE-2, SK-OV-3). The results revealed that certain derivatives exhibited IC values ranging from 3.82 to 17.76 µM, demonstrating potent antiproliferative effects compared to the standard drug cisplatin .

| Cell Line | IC (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| MGC-803 | 3.82 | >25 |

| CNE-2 | 17.76 | >10 |

| SK-OV-3 | 4.66 | >20 |

| NCI-H460 | 8.44 | >15 |

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Research Findings:

Studies have reported that oxazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition of Staphylococcus aureus biofilm formation .

Structure-Activity Relationship (SAR)

The presence of the hydroxybenzyl group is crucial for enhancing the biological activity of this compound. Modifications to this group can significantly impact the compound's efficacy against targeted biological pathways.

Notable SAR Findings:

- Hydroxy Group: Essential for interaction with biological targets.

- Benzyl Substitution: Variations in substitution patterns can alter potency and selectivity.

Propriétés

IUPAC Name |

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLCXHWYPWVJDL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472141 | |

| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187332-12-3 | |

| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.